3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is a compound belonging to the oxadiazole family, which is characterized by its five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This specific derivative features a benzyloxy group and a chloromethyl substituent, which enhance its chemical reactivity and potential biological activity. Oxadiazoles are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The compound can be synthesized through various methods involving the cyclization of hydrazides or amidoximes with appropriate carbonyl compounds. These synthetic routes often utilize reagents such as chloroacetyl chloride and carbonyl diimidazole, which facilitate the formation of the oxadiazole ring structure.
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole falls under the classification of heterocyclic compounds, specifically within the oxadiazole derivatives. It is categorized based on its structural features and functional groups, which influence its chemical behavior and biological interactions.
The synthesis of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole typically involves several key steps:
The synthesis can be performed in a laboratory setting using standard organic chemistry techniques, including refluxing solvents and monitoring reactions via thin-layer chromatography. The reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole features:
This configuration allows for significant steric and electronic effects that influence both its reactivity and biological properties.
The molecular formula is CHClNO, with a molecular weight of approximately 250.67 g/mol. Spectroscopic data (e.g., NMR, IR) can be used to confirm the structure post-synthesis.
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole can participate in various chemical reactions:
The specific conditions for these reactions can vary widely based on the desired product. For instance, nucleophilic substitution typically requires polar aprotic solvents to facilitate reaction rates.
The mechanism of action for 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole involves several biochemical pathways:
Experimental studies indicate that concentrations as low as micromolar levels can elicit significant biological responses in cell cultures.
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored for nearly 80 years. Significant interest emerged in the 1940s with the discovery of its diverse bioactivities, culminating in the 1960s with Oxolamine—the first commercial drug containing this scaffold—used as a cough suppressant [1]. The 1980s–2000s witnessed accelerated development, with FDA approvals of Ataluren (for Duchenne muscular dystrophy), Pleconaril (antiviral), and Fasiplon (anxiolytic). These drugs exploited the ring’s metabolic stability and ability to mimic peptide bonds [1] [7].
Natural products like Phidianidine A/B (2011), isolated from the sea slug Phidiana militaris, further validated the scaffold’s biological relevance. These indole alkaloids exhibited potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B) [1] [5]. In agriculture, Tioxazafen (2010s) emerged as a broad-spectrum nematicide targeting plant-parasitic nematodes, though its structural rigidity limited applications [6].
Table 1: Key 1,2,4-Oxadiazole Derivatives in Drug Development
Compound | Therapeutic Area | Key Mechanism | Approval Era |
---|---|---|---|
Oxolamine | Cough suppressant | Unknown | 1960s |
Ataluren | Muscular dystrophy | Premature termination codon readthrough | 2010s |
Pleconaril | Antiviral | Capsid binder (Picornavirus) | 2000s |
Tioxazafen | Nematicide | Ribosome interference | 2010s |
Phidianidine A | Cytotoxic (Research) | PTP1B agonism | 2010s |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester, amide, and carbamate groups due to their comparable geometry and electronic properties. Unlike amides, however, the oxadiazole ring resists enzymatic hydrolysis, enhancing metabolic stability. This is critical for oral bioavailability, as seen in Fasiplon, which maintains anxiolytic efficacy without rapid degradation [1] [7].
The ring’s dipole moment (3.32 D) facilitates hydrogen bonding with biological targets. For example, in kinase inhibitors, the N4 atom coordinates with catalytic lysine residues, while C5 aryl substituents occupy hydrophobic pockets. This dual interaction underpins the anticancer activity of 3,5-diaryl-1,2,4-oxadiazoles against tyrosine kinases [7]. Additionally, the scaffold’s low aromaticity (validated by UV spectroscopy) enables nucleophilic additions unfeasible with 1,3,4-oxadiazoles, allowing structural diversification [5].
Table 2: Bioisosteric Advantages Over Conventional Groups
Property | Amide Group | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (Hydrolysis-prone) | High | Enhanced oral bioavailability |
Dipole Moment | ~3.7 D | ~3.3 D | Similar target binding affinity |
Hydrogen Bonding | Donor/Acceptor | Acceptor only | Reduced off-target interactions |
Aromaticity | Non-aromatic | Low (Conjugated diene-like) | Tunable reactivity for derivatization |
The benzyloxy group (−OCH₂C₆H₅) enhances bioactivity through π-π stacking with aromatic residues in enzyme binding sites. In MAO-B inhibitors, benzyloxy-containing chalcones exhibit IC₅₀ values <100 nM, attributed to interactions with Tyr398 and Tyr435 in the enzyme’s active site [8]. Similarly, safinamide’s benzyloxy moiety contributes to its reversible MAO-B inhibition (IC₅₀ = 98 nM), prolonging dopaminergic effects in Parkinson’s disease [8].
The chloromethyl substituent (−CH₂Cl) provides electrophilicity for covalent binding or prodrug activation. In nematicides like Compound A1 (5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole), the chloromethyl group increased activity against Bursaphelenchus xylophilus (LC₅₀ = 2.4 μg/mL), outperforming non-halogenated analogs by >100-fold. This occurs via alkylation of acetylcholine receptors, disrupting nematode neurotransmission [6]. In 3-(2-benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole, these groups synergize:
Electronically, benzyloxy’s electron-donating effect (+M) increases oxadiazole ring nucleophilicity at N4, while chloromethyl’s σₚ value (2.68) withdraws electrons, creating a polarized scaffold for targeted reactivity [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0